molecular formula C26H24N6O B1192952 JH-IX-179

JH-IX-179

Cat. No.: B1192952
M. Wt: 436.519
InChI Key: JRJKATLTRNXYCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

JH-IX-179 is a novel, highly selective type I ATP-competitive inhibitor of FLT3 (FMS-like tyrosine kinase 3), a receptor tyrosine kinase frequently mutated in acute myeloid leukemia (AML). Developed by Dana-Farber Cancer Institute, this compound demonstrates potent activity against FLT3 mutants, including internal tandem duplication (ITD), D835V, and N841I isoforms, with IC50 values in the low nanomolar range . Its unique indenoindolone chemotype contributes to exceptional kinase selectivity, minimizing off-target effects. Preclinical studies highlight its ability to inhibit FLT3 autophosphorylation, downstream signaling pathways (e.g., AKT, MAPK), and induce apoptosis in FLT3-driven leukemia cells .

Properties

Molecular Formula

C26H24N6O

Molecular Weight

436.519

IUPAC Name

3-(1-(3-(dimethylamino)propyl)-1H-pyrazol-4-yl)-7-(1H-pyrazol-4-yl)indeno[1,2-b]indol-10(5H)-one

InChI

InChI=1S/C26H24N6O/c1-31(2)8-3-9-32-15-19(14-29-32)16-4-6-20-22(10-16)25-24(26(20)33)21-7-5-17(11-23(21)30-25)18-12-27-28-13-18/h4-7,10-15,30H,3,8-9H2,1-2H3,(H,27,28)

InChI Key

JRJKATLTRNXYCE-UHFFFAOYSA-N

SMILES

O=C1C2=C(NC3=C2C=CC(C4=CNN=C4)=C3)C5=C1C=CC(C6=CN(CCCN(C)C)N=C6)=C5

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

JH-IX-179;  JH-IX 179;  JH-IX179.

Origin of Product

United States

Comparison with Similar Compounds

Potency Against FLT3 Mutants

JH-IX-179 exhibits comparable or superior potency to second-generation FLT3 inhibitors (Table 1).

Table 1. IC50 Values (nM) of FLT3 Inhibitors Against Common Mutants

Compound FLT3-D835Y FLT3-ITD
This compound 4 10
Crenolanib 4 3
Quizartinib 93 2
PLX3397 5 130

Source: Adapted from .

  • Crenolanib: Shares similar potency against D835Y (4 nM) but slightly better activity against ITD (3 nM). However, this compound demonstrates superior kinase selectivity (S(10) score: 0.03 vs. 0.12 for Crenolanib) .
  • Quizartinib : While highly potent against ITD (2 nM), it is less effective against D835Y (93 nM), limiting utility in resistance settings .

Kinase Selectivity

KinomeScan profiling (456 kinases) revealed this compound inhibits only FLT3 and its mutants >95% at 1 μM, with minimal off-target activity (e.g., ROCK2: IC50 = 936 nM; PHKG1: IC50 = 78 nM) . In contrast:

  • Midostaurin (1st-gen) : Broad-spectrum activity against PKC, KIT, and VEGF receptors, increasing toxicity risks .

Mechanistic Differentiation

  • Type I vs. Type II Inhibitors : this compound’s type I binding stabilizes active FLT3 conformations, enabling efficacy against activation-loop mutations (e.g., D835Y). Type II inhibitors (e.g., Quizartinib) bind inactive conformations, often failing against these mutations .
  • Cellular Effects: this compound induces apoptosis in D835Y mutants and both apoptosis and G1 arrest in ITD-driven cells. Crenolanib primarily triggers apoptosis across mutants, lacking cell-cycle modulation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
JH-IX-179
Reactant of Route 2
Reactant of Route 2
JH-IX-179

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.